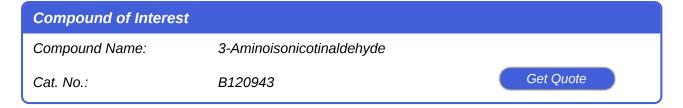


# Spectroscopic Profile of 3-Aminoisonicotinaldehyde: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound **3-Aminoisonicotinaldehyde** (also known as 3-amino-4-pyridinecarboxaldehyde), a molecule of interest in medicinal chemistry and materials science. This document presents available experimental and predicted spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), to aid in its identification, characterization, and application in research and development.

### **Spectroscopic Data**

The following sections summarize the key spectroscopic data for **3-Aminoisonicotinaldehyde**. For clarity and comparative analysis, the data is presented in structured tables.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The following tables present the experimental <sup>1</sup>H NMR data and predicted <sup>13</sup>C NMR chemical shifts for **3-Aminoisonicotinaldehyde**.

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **3-Aminoisonicotinaldehyde** 



Chemical Shift (ppm)	Multiplicity	Integration	Assignment
10.15	S	1H	H-C=O
9.11	S	1H	Ar-H
8.87	d	1H	Ar-H
8.20	d	1H	Ar-H
7.53	dd	1H	Ar-H
-	br s	2H	-NH2

Data obtained from an experimental spectrum. The broad singlet for the amino protons (-NH<sub>2</sub>) may not always be observed and its chemical shift can vary depending on the solvent and concentration.

Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data for **3-Aminoisonicotinaldehyde** 

Predicted Chemical Shift (ppm)	Assignment
193.5	C=O
155.2	C-NH <sub>2</sub>
152.8	Ar-C
139.1	Ar-C
126.5	Ar-C
121.7	Ar-C

Note: This data is predicted and should be used as a reference. Experimental verification is recommended.

### Infrared (IR) Spectroscopy



IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for **3-Aminoisonicotinaldehyde** are listed in Table 3.

Table 3: Predicted IR Spectroscopic Data for 3-Aminoisonicotinaldehyde

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3450 - 3300	Medium	N-H stretch (asymmetric and symmetric)
3100 - 3000	Weak	Aromatic C-H stretch
2850 - 2750	Weak	Aldehyde C-H stretch
1680 - 1660	Strong	C=O stretch (aldehyde)
1620 - 1580	Medium-Strong	N-H bend
1580 - 1450	Medium	Aromatic C=C stretch
1300 - 1200	Medium	C-N stretch

Note: This data is predicted and should be used as a reference. Experimental verification is recommended.

### **Mass Spectrometry (MS)**

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The predicted mass spectral data for **3-Aminoisonicotinaldehyde** is presented in Table 4.

Table 4: Predicted Mass Spectrometry Data for 3-Aminoisonicotinaldehyde



m/z	Predicted Relative Abundance	Possible Fragment
122	High	[M] <sup>+</sup> (Molecular Ion)
121	High	[M-H]+
94	Medium	[M-CO] <sup>+</sup>
93	Medium	[M-CHO]+
66	Medium	[C <sub>4</sub> H <sub>4</sub> N] <sup>+</sup>

Note: This data is predicted and should be used as a reference. The fragmentation pattern can be influenced by the ionization method used. Experimental verification is recommended.

### **Experimental Protocols**

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These should be adapted based on the specific instrumentation and laboratory conditions.

#### NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **3-Aminoisonicotinaldehyde** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- ¹H NMR Spectroscopy: Acquire the ¹H NMR spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Process the data with appropriate Fourier transformation, phasing, and baseline correction.
- ¹³C NMR Spectroscopy: Acquire the ¹³C NMR spectrum on the same instrument. Due to the low natural abundance of ¹³C, a larger number of scans will be required. Proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon.

### **IR Spectroscopy**



- Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal.
   Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
- Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm<sup>-1</sup>. Collect a background spectrum of the empty sample holder or pure KBr pellet and subtract it from the sample spectrum.

#### **Mass Spectrometry**

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Data Acquisition: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas or liquid chromatograph. For Electron Ionization (EI), a standard electron energy of 70 eV is typically used. The resulting ions are separated by their mass-tocharge ratio (m/z) and detected.

### **Spectroscopic Analysis Workflow**

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like **3-Aminoisonicotinaldehyde**.

Caption: General Workflow for Spectroscopic Analysis.

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